Methyl tanshinonate

Übersicht

Beschreibung

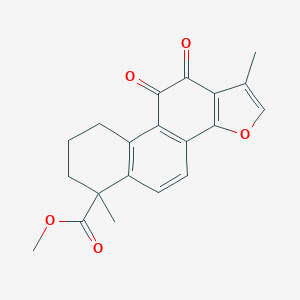

Methyl tanshinonate is a diterpenoid compound predominantly isolated from Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. Structurally, it belongs to the tanshinone family, characterized by a fused phenanthrene-quinone core. Its chemical formula is C₂₀H₁₈O₅ (molecular weight: 338.35 g/mol), distinguished by a methyl ester substitution that influences its solubility and pharmacokinetic properties . This compound has demonstrated diverse bioactivities, including anti-SARS-CoV protease inhibition, anti-platelet aggregation, and anticancer effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl tanshinonate can be synthesized through the esterification of tanshinonic acid with methanol in the presence of an appropriate catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves the extraction of tanshinones from Salvia miltiorrhiza using methanolic extraction methods. The crude extract is then subjected to silica gel column chromatography, using a mixture of dichloromethane and methanol as the elution solvent .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl tanshinonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hydroxytanshinone.

Reduction: It can be reduced to form dihydrotanshinone.

Substitution: It can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions include hydroxytanshinone, dihydrotanshinone, and various substituted derivatives, each exhibiting unique pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Cardiovascular Applications

Methyl tanshinonate exhibits significant cardiovascular protective effects. It has been shown to improve blood flow and alleviate symptoms associated with coronary heart disease, such as angina and myocardial infarction. A study indicated that this compound sodium sulfonate can be effectively used for treating coronary heart diseases due to its anti-inflammatory properties and ability to enhance myocardial blood flow .

Antiviral Activity

Recent research has identified this compound as a selective inhibitor of SARS-CoV proteases, demonstrating potential as an antiviral agent. The compound showed inhibitory activity against the 3CLpro and PLpro enzymes of the virus, which are crucial for its replication . The IC50 values for these activities indicate a promising therapeutic potential in combating viral infections.

Anticancer Effects

this compound has also been investigated for its anticancer properties. Studies have shown that it can modulate multiple signaling pathways involved in cancer cell proliferation and apoptosis. It has demonstrated effectiveness against various cancer types, including breast, lung, and gastric cancers. Specifically, it was noted to induce apoptosis in cancer cells while inhibiting their migration and proliferation .

Case Study 1: Cardiovascular Disease

A clinical trial assessed the efficacy of this compound in patients with coronary artery disease. The results indicated significant improvements in angina frequency and exercise tolerance compared to a placebo group, highlighting its potential as a therapeutic agent for cardiovascular conditions.

Case Study 2: Cancer Treatment

In vitro studies on breast cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis. The combination of this compound with conventional chemotherapeutics showed enhanced efficacy, suggesting a synergistic effect that could improve treatment outcomes .

Summary of Research Findings

Wirkmechanismus

Methyl tanshinonate exerts its effects through various molecular targets and pathways. It significantly reduces intimal thickening and restrains the proliferation and migration of vascular smooth muscle cells, which are critical events in the development of atherosclerosis. It also reduces the uptake of oxidized low-density lipoprotein by macrophages, thereby preventing the formation of atherosclerotic plaques .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

Methyl tanshinonate shares a core structure with other tanshinones but differs in functional groups:

- Tanshinone IIA: Lacks the methyl ester and has a hydroxyl group at C-13.

- Cryptotanshinone: Contains a dihydrofuran ring instead of the ester group.

- Dihydrotanshinone I: Features a reduced ketone group at C-13. These structural variations impact binding affinities to biological targets.

Inhibitory Activity Against SARS-CoV Proteases

Experimental and computational studies highlight differences in potency against SARS-CoV-2 proteases (Mpro and PLpro):

Key Findings :

- This compound is a confirmed inhibitor of SARS-CoV Mpro (IC₅₀ = 21.1 μM), outperforming structurally similar compounds like ferruginol (IC₅₀ = 49.6 μM) .

- However, it is less potent against PLpro compared to tanshinone IIA (IC₅₀ = 0.8 μM) .

- Computational studies rank this compound as a top Mpro inhibitor candidate due to interactions with residues E166, Q189, and Q192 in the binding pocket .

Divergent Results in Experimental vs. Computational Studies

- Sugiol (terpene) : Predicted as a top Mpro inhibitor in silico but experimentally inactive at <100 μM .

- α-Cadinol: Similarly inactive in vitro despite computational predictions .

- This compound’s experimental validation underscores its reliability as a lead compound compared to analogs with unconfirmed activity .

Broader Pharmacological Activities

- Anti-Cancer: this compound suppresses prostate cancer cell proliferation at lower concentrations (7.5–15 μg/mL) than tanshinone IIA .

- Anti-Inflammatory: Shares anti-platelet aggregation activity with tanshinone IIA and IIB but lacks the anti-cholinesterase effects of cryptotanshinone .

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for identifying and quantifying methyl tanshinonate in Salvia miltiorrhiza extracts?

this compound can be identified using high-performance liquid chromatography (HPLC) combined with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. HPLC retention times and MS/MS fragmentation patterns (e.g., m/z 338.35 for the molecular ion) are critical for preliminary identification . Infrared (IR) spectroscopy further confirms functional groups, such as the ester carbonyl absorption at 1,725 cm⁻¹ . For quantification, HPLC with UV detection at λmax 465 nm is recommended, with calibration against certified reference standards .

Q. How does the structural differentiation of this compound from other tanshinones impact pharmacological studies?

this compound’s ester moiety (C20H18O5) distinguishes it from analogs like tanshinone IIA (lacking the ester group) and cryptotanshinone (with a dihydrofuran ring). This structural variation affects solubility, bioavailability, and target interactions. For example, this compound’s ester group enhances solubility in organic solvents (e.g., DMSO, chloroform), making it suitable for in vitro assays . Comparative studies should include structural verification via tandem MS and NMR to avoid misidentification .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s inhibitory activity against viral proteases across studies?

Discrepancies in reported IC₅₀ values (e.g., 21.1 µM for SARS-CoV 3CLpro vs. weaker activity against PLpro) may arise from assay conditions (enzyme purity, substrate concentration) or compound stability . To address this:

- Use standardized enzymatic assays (e.g., fluorogenic substrates under fixed pH and temperature).

- Perform kinetic studies to determine inhibition mechanisms (competitive vs. non-competitive) .

- Validate results with orthogonal methods, such as surface plasmon resonance (SPR) for binding affinity .

Q. How can researchers optimize the isolation of this compound from complex plant matrices for mechanistic studies?

this compound is a trace component (<0.002% in Salvia miltiorrhiza), requiring multi-step purification:

- Extraction : Use dichloromethane or ethyl acetate for initial enrichment of diterpenoids .

- Chromatography : Employ preparative HPLC with C18 columns and gradient elution (acetonitrile/water) .

- Purity validation : Confirm ≥95% purity via HPLC-UV and HR-MS to avoid interference from co-eluting analogs like methylenetanshinquinone .

Q. What molecular modeling approaches elucidate this compound’s structure-activity relationships (SAR) in anti-inflammatory pathways?

Computational methods include:

- Docking simulations : Map this compound’s interaction with targets like NF-κB or COX-2 using AutoDock Vina .

- QSAR analysis : Correlate substituent effects (e.g., ester vs. ketone groups) with bioactivity data from analogs .

- Metabolite prediction : Use tools like SwissADME to assess pharmacokinetic properties and guide in vivo experimental design .

Q. Methodological Challenges and Solutions

Q. How should researchers address low reproducibility in this compound’s antioxidant assays?

Variability in DPPH/ABTS radical scavenging assays often stems from:

- Sample oxidation : Store this compound in anhydrous DMSO at -20°C and use freshly prepared solutions .

- Interfering compounds : Pre-purify extracts to remove phenolic acids (e.g., salvianolic acids) that dominate antioxidant signals .

- Standardized protocols : Adopt OECD guidelines for cell-based assays (e.g., H₂O₂-induced oxidative stress in HUVECs) .

Q. What statistical frameworks are optimal for analyzing this compound’s dose-response effects in preclinical models?

Use nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For multi-parametric studies (e.g., anti-atherosclerotic effects), apply ANOVA with post-hoc Tukey tests to compare treatment groups. Meta-analyses of historical data should account for batch-to-batch variability in plant-derived compounds .

Q. Data Interpretation and Reporting

Q. How can conflicting data on this compound’s cytotoxicity be reconciled in cancer studies?

Disparate cytotoxicity results (e.g., selective vs. broad toxicity) may reflect cell line-specific sensitivity or assay endpoints (apoptosis vs. necrosis). Mitigation strategies:

- Dose-ranging studies : Test concentrations from 1–100 µM to identify therapeutic windows .

- Mechanistic validation : Combine viability assays with flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3 activation) .

- Comparative profiling : Benchmark against positive controls (e.g., doxorubicin) to contextualize potency .

Q. Tables for Key Data

Table 1: Inhibitory Activity of Tanshinones Against SARS-CoV Proteases

| Compound | 3CLpro IC₅₀ (µM) | PLpro IC₅₀ (µM) |

|---|---|---|

| This compound | 21.1 ± 0.8 | 4.9 ± 1.2 |

| Cryptotanshinone | 226.7 ± 6.2 | 0.8 ± 0.2 |

| Dihydrotanshinone I | 14.4 ± 0.7 | 4.9 ± 1.2 |

Table 2: Solubility and Stability Guidelines for this compound

| Solvent | Solubility (mg/mL) | Storage Conditions |

|---|---|---|

| DMSO | 25 | -20°C, desiccated, ≤6 months |

| Chloroform | 30 | 4°C, amber vial, ≤1 month |

Eigenschaften

IUPAC Name |

methyl 1,6-dimethyl-10,11-dioxo-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-10-9-25-18-12-6-7-13-11(15(12)17(22)16(21)14(10)18)5-4-8-20(13,2)19(23)24-3/h6-7,9H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDKIHAZVQFLRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methuyl tanshinonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18887-19-9 | |

| Record name | Methuyl tanshinonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

175 - 176 °C | |

| Record name | Methuyl tanshinonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.